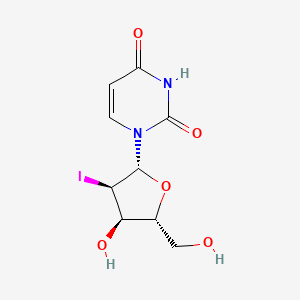

2'-Iodo-2'-deoxyuridine

Description

2'-Iodo-2'-deoxyuridine (IUdR) is a thymidine analog first synthesized by William Prusoff in 1959 . It incorporates into DNA during replication by replacing thymidine, making it a valuable tool for tracking DNA metabolism and targeting proliferating cells . Clinically, IUdR has been used as a radiosensitizer in cancer therapy and as a radiotracer in positron emission tomography (PET) imaging when labeled with isotopes like iodine-124 ([124I]IUdR) .

Properties

IUPAC Name |

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQOKCWRUQHGQR-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197186 | |

| Record name | 2'-Iodo-2'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4753-03-1 | |

| Record name | 2'-Iodo-2'-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004753031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Iodo-2'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Comparative Data Table of Preparation Methods

Summary and Recommendations

- For clinical-grade radiolabeled 2'-iodo-2'-deoxyuridine , iododemetallation of tri-n-butylstannyl precursors is preferred due to rapid synthesis, high purity, and compliance with regulatory standards.

- For routine laboratory synthesis , iodine monochloride iodination remains a robust and straightforward method with good yields.

- For rapid radioiodination with iodine-123 , the Iodo-beads oxidation method is efficient and practical.

- Mechanistic studies and advanced synthetic applications benefit from the halogenation via azido intermediates and subsequent cross-coupling reactions.

Each method requires careful control of reaction conditions, purification protocols, and quality control to ensure the desired product's integrity and suitability for downstream applications.

Chemical Reactions Analysis

Types of Reactions: 2’-Iodo-2’-deoxyuridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Heck and Sonogashira couplings, are commonly used to introduce aryl, vinyl, or alkynyl groups at the 5-position.

Common Reagents and Conditions:

Heck Reaction: Utilizes palladium acetate (Pd(OAc)2) as a catalyst and triethylamine (Et3N) as a base in aqueous media at elevated temperatures (around 80°C).

Sonogashira Reaction: Employs palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine, typically conducted in organic solvents.

Major Products:

Scientific Research Applications

Antiviral Applications

Herpes Simplex Virus (HSV) Treatment

IDU was one of the first antiviral nucleosides developed for treating infections caused by herpes simplex virus types 1 and 2. Studies have shown that IDU effectively inhibits viral replication, making it a valuable therapeutic agent in managing herpes infections. In a controlled study, IDU ointment demonstrated significant efficacy against experimental herpes simplex keratitis .

Mechanism of Action

The mechanism by which IDU exerts its antiviral effects involves its incorporation into viral DNA, leading to chain termination during DNA synthesis. This action disrupts the replication cycle of the virus, thereby reducing its ability to proliferate within host cells.

Cancer Research

Monitoring DNA Synthesis

5-[^125I]iodo-2'-deoxyuridine (125IUdR) has been utilized extensively in cancer research for monitoring DNA synthesis in various tumor models. It allows researchers to assess the proliferation rates of cancer cells in real-time. For instance, studies indicated that 125IUdR uptake was linear in murine tumors for at least 24 hours and could be used to screen antitumor drugs effectively .

Application in Prostate Cancer

In human benign prostatic hyperplasia explants, 125IUdR demonstrated notable uptake and was influenced by other compounds such as hydroxyurea, which blocked uptake at certain concentrations. This property makes IDU a useful tool for evaluating the effectiveness of new anticancer therapies .

Molecular Biology Studies

DNA Incorporation Studies

IDU is frequently used in molecular biology to study DNA incorporation mechanisms. By substituting thymidine with IDU in DNA strands, researchers can investigate the structural and functional impacts of halogenated nucleosides on DNA stability and replication fidelity .

Radiolabeling for Imaging

The radiolabeling of IDU with iodine-125 facilitates its use as a tracer in imaging studies. This application is particularly useful for understanding cellular dynamics and proliferation in both normal and pathological tissues .

Photodynamic Therapy

Enhancement of Antiviral Activity with UV Light

Research has indicated that ultraviolet (UV) light can enhance the antiviral activity of IDU against HSV. The combination of IDU treatment with UV exposure has shown promising results in increasing the therapeutic efficacy against viral infections .

Case Studies

Mechanism of Action

2’-Iodo-2’-deoxyuridine exerts its antiviral effects by incorporating into viral DNA in place of thymidine. This incorporation disrupts the normal base pairing and inhibits the activity of viral DNA polymerases, leading to the production of faulty viral DNA that cannot replicate or infect host cells . The compound also inhibits thymidylate phosphorylase, further impairing viral DNA synthesis .

Comparison with Similar Compounds

Research Findings and Clinical Implications

- IUdR in Radiotherapy : Preclinical studies demonstrate that [¹²⁵I]IUdR induces DNA double-strand breaks via Auger electrons, achieving tumor regression in orthotopic glioblastoma models .

- IPdR’s Therapeutic Advantage : Oral IPdR reduces IUdR exposure to bone marrow and intestine by 50–70%, enhancing its therapeutic index .

- Imaging Applications: [¹²⁴I]IUdR provides superior resolution in PET imaging compared to non-incorporating tracers like [¹⁸F]FLT, which only reflects thymidine kinase activity .

Biological Activity

2'-Iodo-2'-deoxyuridine (IUdR) is a halogenated pyrimidine nucleoside analog that has garnered attention for its biological activity, particularly in the context of cancer therapy and antiviral applications. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

IUdR is structurally similar to thymidine but contains an iodine atom at the 2' position. This modification affects its interaction with cellular processes, particularly DNA synthesis and repair mechanisms. The presence of the iodine atom alters the compound's pharmacokinetics and biological activity compared to non-halogenated nucleosides.

1. Inhibition of DNA Synthesis:

IUdR acts as a substrate for DNA polymerases, leading to the incorporation of the iodinated nucleoside into DNA. This incorporation can disrupt normal DNA replication and repair processes, ultimately inducing cytotoxic effects in rapidly dividing cells, such as cancer cells .

2. Radiosensitization:

Research indicates that IUdR can enhance the effects of radiation therapy. A study demonstrated that oral administration of IUdR significantly increased DNA incorporation in tumor cells, which correlated with improved tumor response to radiation treatment . The sensitizer enhancement ratio (SER) observed was 1.31 when combined with radiation therapy, indicating a marked increase in tumor radiosensitivity .

3. Antiviral Activity:

IUdR exhibits antiviral properties against certain viruses, including orthopoxviruses. It has been shown to inhibit viral replication by interfering with viral DNA synthesis . This characteristic makes it a candidate for therapeutic applications in viral infections.

Table 1: Summary of Biological Activities of IUdR

Case Studies

-

Tumor Monitoring with 125IUdR:

A study utilized 5-[125I]iodo-2'-deoxyuridine (125IUdR) to monitor DNA synthesis in murine tumors and human benign prostatic hyperplasia explants. The uptake was linear over time, indicating its potential for rapid screening of antitumor drugs . Hydroxyurea was found to block uptake significantly, demonstrating IUdR's utility in assessing drug efficacy. -

Potentiation by Ultraviolet Light:

Research assessed the potentiating action of ultraviolet light on IUdR in treating superficial herpetic keratitis. The combination showed enhanced therapeutic effects, suggesting that light exposure could improve the efficacy of IUdR treatment . -

Preclinical Toxicity Studies:

In vivo studies comparing oral IUdR and its prodrug showed significant differences in toxicity profiles and DNA incorporation rates in tumor tissues versus normal tissues. This highlights IUdR's selective action on tumor cells while minimizing effects on healthy tissues .

Q & A

Basic: What are the standard methods for synthesizing and characterizing 2'-Iodo-2'-deoxyuridine?

Methodological Answer:

Synthesis typically involves halogenation of 2'-deoxyuridine. Key routes include:

- Bromouridine substitution : Reacting bromouridine with iodine derivatives, achieving ~96% yield .

- Orthogonal experimental design : Optimized using tripolyphosphate cross-linking for nanoparticle formulations (e.g., chitosan nanoparticles), analyzed via UV, IR, and NMR for structural validation .

Characterization : Dynamic light scattering (DLS) for nanoparticle size (100–200 nm) and dynamic dialysis for drug release kinetics are critical .

Basic: How is this compound incorporated into DNA, and what protocols detect its uptake?

Methodological Answer:

IUdR is a thymidine analog incorporated during DNA synthesis. Detection methods include:

- Antibody-based assays : Anti-IUdR antibodies for immunofluorescence or flow cytometry, similar to BrdU protocols .

- Autoradiography : For radiolabeled isotopes (e.g., ^125I), enabling visualization in tumor DNA .

- Laser confocal microscopy : Validates tumor-specific uptake in nanoparticle delivery systems .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Respiratory filters for short exposure; independent air supply for prolonged use. Nitrile gloves and lab coats are mandatory .

- Hygienic measures : Avoid skin/eye contact, wash hands post-handling, and decontaminate surfaces. Store separately from consumables .

Advanced: How do Auger electrons from ^125I in IUdR compare to γ/β emissions from ^123I/^131I in inducing DNA damage?

Methodological Answer:

Table 1: Isotope Comparison for Radiotoxicity Studies

Experimental Design : Use DNA repair-deficient cell lines (e.g., ATM-/-) to isolate Auger-specific effects .

Advanced: How can chitosan nanoparticles improve the tumor-targeting efficacy of ^125I-UdR?

Methodological Answer:

Table 2: Nanoparticle Optimization Parameters

| Parameter | Optimal Condition | Outcome |

|---|---|---|

| Chitosan concentration | 2 mg/mL | Particle size <200 nm, stable dispersion |

| Crosslinking time | 60 minutes | Sustained release over 72 hours |

| Drug loading efficiency | 85–90% | Confirmed via HPLC-UV |

Methods : Orthogonal design for formulation optimization, dynamic dialysis for release kinetics, and confocal microscopy for in vitro tumor targeting validation .

Advanced: How to resolve contradictions in cytotoxicity data between monolayer vs. spheroid glioma models treated with IUdR?

Methodological Answer:

- 3D spheroids mimic tumor microenvironments with hypoxia and nutrient gradients, reducing drug penetration and efficacy compared to monolayers .

- Experimental adjustments :

Advanced: Why does ^125I-UdR show higher mutagenicity than ^131I-UdR despite lower β-energy?

Methodological Answer:

- Auger electrons from ^125I deposit energy within 10 nm, causing clustered DNA damage (e.g., double-strand breaks) refractory to repair .

- Experimental validation : Compare mutation spectra in HPRT or TK1 genes using next-gen sequencing in cells treated with ^125I-UdR vs. ^131I-UdR .

Advanced: What methodologies validate IUdR's specificity for neoplastic cells in brain tumor models?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.